molecular formula C25H22N4O2S B11504117 8-(methoxymethyl)-12-(4-methoxyphenyl)-6-methyl-3-thia-5,11,13,20-tetrazapentacyclo[11.7.0.02,10.04,9.014,19]icosa-1(20),2(10),4,6,8,14,16,18-octaene

8-(methoxymethyl)-12-(4-methoxyphenyl)-6-methyl-3-thia-5,11,13,20-tetrazapentacyclo[11.7.0.02,10.04,9.014,19]icosa-1(20),2(10),4,6,8,14,16,18-octaene

Cat. No.: B11504117
M. Wt: 442.5 g/mol
InChI Key: NQFVMPSUWKLVOJ-UHFFFAOYSA-N
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Description

The compound “8-(methoxymethyl)-12-(4-methoxyphenyl)-6-methyl-3-thia-5,11,13,20-tetrazapentacyclo[117002,1004,9014,19]icosa-1(20),2(10),4,6,8,14,16,18-octaene” is a complex organic molecule featuring multiple functional groups and a unique pentacyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including the formation of the pentacyclic core and the introduction of functional groups. A possible synthetic route could involve:

    Formation of the Pentacyclic Core: This could be achieved through a series of cyclization reactions, possibly involving Diels-Alder reactions or other pericyclic processes.

    Introduction of Functional Groups: The methoxymethyl and methoxyphenyl groups could be introduced through nucleophilic substitution reactions or via protecting group strategies.

    Final Modifications: The final steps might involve methylation and thia-azapentacyclic ring formation under specific conditions.

Industrial Production Methods

Industrial production of such a complex molecule would require optimization of each step to ensure high yield and purity. This might involve:

    Catalysis: Using catalysts to improve reaction efficiency.

    Purification: Employing techniques such as chromatography and crystallization.

    Scale-Up: Adapting laboratory-scale reactions to industrial-scale processes.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various types of chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The thia-azapentacyclic ring can be reduced under specific conditions.

    Substitution: The methoxymethyl and methoxyphenyl groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as alkyl halides or aryl halides under basic or acidic conditions.

Major Products

    Oxidation Products: Aldehydes, carboxylic acids.

    Reduction Products: Reduced thia-azapentacyclic derivatives.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical studies.

    Medicine: Possible therapeutic applications due to its unique structure.

    Industry: Use in the development of new materials or as a catalyst in organic reactions.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. Possible pathways include:

    Binding to Enzymes: Inhibiting or activating enzymatic activity.

    Interacting with Receptors: Modulating receptor activity in biological systems.

    Participating in Chemical Reactions: Acting as a catalyst or intermediate in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

    8-(methoxymethyl)-12-(4-methoxyphenyl)-6-methyl-3-thia-5,11,13,20-tetrazapentacyclo[11.7.0.02,10.04,9.014,19]icosa-1(20),2(10),4,6,8,14,16,18-octaene: can be compared with other pentacyclic compounds such as:

Uniqueness

The uniqueness of this compound lies in its specific functional groups and the combination of a thia-azapentacyclic ring system, which may impart unique chemical and biological properties.

Properties

Molecular Formula

C25H22N4O2S

Molecular Weight

442.5 g/mol

IUPAC Name

8-(methoxymethyl)-12-(4-methoxyphenyl)-6-methyl-3-thia-5,11,13,20-tetrazapentacyclo[11.7.0.02,10.04,9.014,19]icosa-1(20),2(10),4,6,8,14,16,18-octaene

InChI

InChI=1S/C25H22N4O2S/c1-14-12-16(13-30-2)20-21-22(32-25(20)26-14)24-27-18-6-4-5-7-19(18)29(24)23(28-21)15-8-10-17(31-3)11-9-15/h4-12,23,28H,13H2,1-3H3

InChI Key

NQFVMPSUWKLVOJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C3=C(C4=NC5=CC=CC=C5N4C(N3)C6=CC=C(C=C6)OC)SC2=N1)COC

Origin of Product

United States

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